molecular formula C8H18N2O B7866980 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol

2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol

Cat. No.: B7866980
M. Wt: 158.24 g/mol
InChI Key: BBSWNBPUZRGWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles, which are known for their versatility in medicinal chemistry and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol typically involves the reaction of 1-methyl-pyrrolidin-3-ylmethylamine with an appropriate aldehyde or ketone under reductive amination conditions. Common reagents used in this process include reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using large-scale reductive amination processes. This involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol: can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding amine oxide.

  • Reduction: : Reducing any functional groups present in the molecule.

  • Substitution: : Replacing a functional group with another atom or group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

  • Oxidation: : Formation of amine oxides.

  • Reduction: : Formation of reduced derivatives.

  • Substitution: : Formation of substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol: has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol: can be compared with other similar compounds, such as 1-methyl-pyrrolidin-3-ylmethylamine and 2-aminoethanol . While these compounds share structural similarities, This compound

List of Similar Compounds

  • 1-methyl-pyrrolidin-3-ylmethylamine

  • 2-aminoethanol

  • N-methyl-2-pyrrolidone

  • 3-aminopyrrolidine

Properties

IUPAC Name

2-[(1-methylpyrrolidin-3-yl)methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-10-4-2-8(7-10)6-9-3-5-11/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSWNBPUZRGWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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